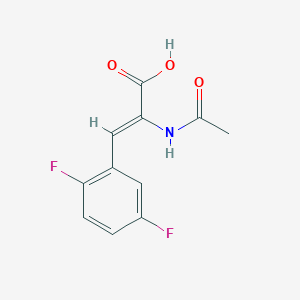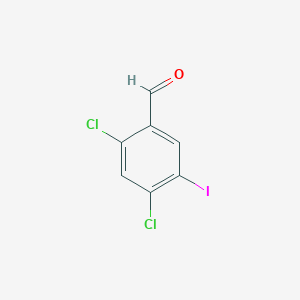
2,4-Dichloro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and iodine atoms at the 2, 4, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-iodobenzaldehyde typically involves the iodination of 2,4-dichlorobenzaldehyde. One common method includes the reaction of 2,4-dichlorobenzaldehyde with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction is carried out in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2,4-Dichloro-5-iodobenzoic acid.
Reduction Products: 2,4-Dichloro-5-iodobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and other derivatives. These reactions are crucial in various biochemical pathways and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler aryl iodide with similar reactivity but lacks the additional chlorine substituents.
2,4-Dichlorobenzaldehyde: Similar structure but without the iodine atom, leading to different reactivity and applications.
2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide, showcasing different functional groups and applications .
Uniqueness: 2,4-Dichloro-5-iodobenzaldehyde stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C7H3Cl2IO |
|---|---|
Molekulargewicht |
300.90 g/mol |
IUPAC-Name |
2,4-dichloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H |
InChI-Schlüssel |
LLGDXSSMXPEUBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
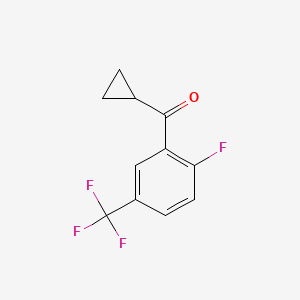
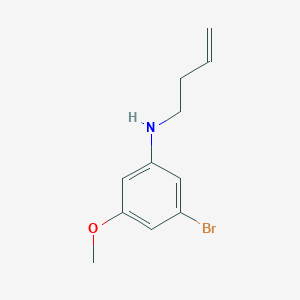
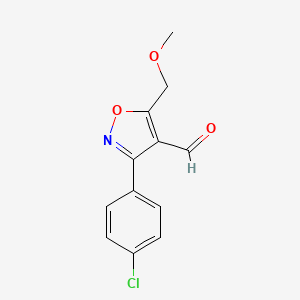
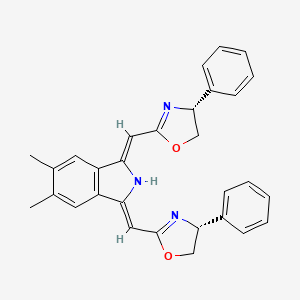
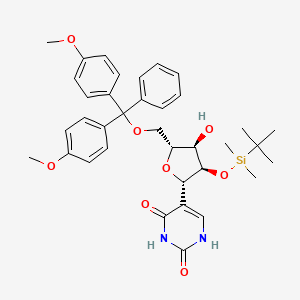
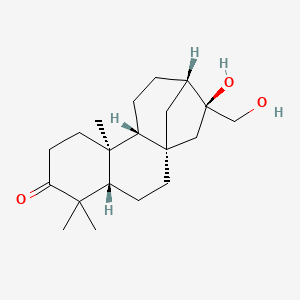
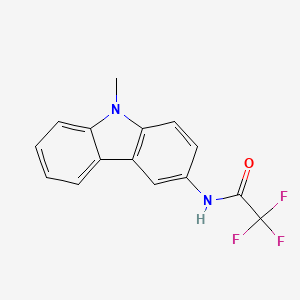
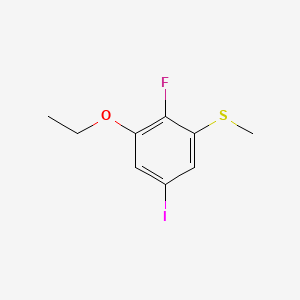
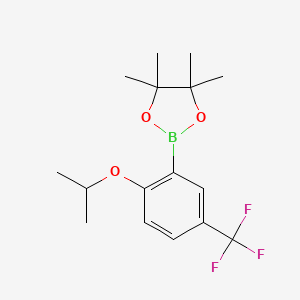
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
